molecular formula C15H10BrNO2 B13090174 2-(4-Bromophenyl)-1H-indole-6-carboxylic acid CAS No. 1956325-00-0

2-(4-Bromophenyl)-1H-indole-6-carboxylic acid

Cat. No.: B13090174
CAS No.: 1956325-00-0
M. Wt: 316.15 g/mol
InChI Key: ZMWPYMITNZOOFZ-UHFFFAOYSA-N
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Description

2-(4-Bromophenyl)-1H-indole-6-carboxylic acid is an organic compound that belongs to the indole family. Indole derivatives are known for their wide range of biological activities and are often used in medicinal chemistry. The presence of a bromine atom at the 4-position of the phenyl ring and a carboxylic acid group at the 6-position of the indole ring makes this compound particularly interesting for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Bromophenyl)-1H-indole-6-carboxylic acid can be achieved through several methods. One common approach involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This method utilizes organoboron reagents and palladium catalysts under mild and functional group-tolerant conditions .

Another method involves the bromination of phenylacetic acid followed by cyclization to form the indole ring. The bromination can be carried out using bromine and mercuric oxide, while the cyclization can be achieved using various cyclization agents .

Industrial Production Methods

Industrial production of this compound typically involves large-scale Suzuki–Miyaura coupling reactions due to their efficiency and scalability. The use of automated reactors and continuous flow systems can further enhance the production yield and reduce the reaction time.

Chemical Reactions Analysis

Types of Reactions

2-(4-Bromophenyl)-1H-indole-6-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium cyanide in ethanol for nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of nitriles or other substituted indole derivatives.

Scientific Research Applications

2-(4-Bromophenyl)-1H-indole-6-carboxylic acid has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly for targeting specific biological pathways.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-(4-Bromophenyl)-1H-indole-6-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, leading to the modulation of their activity. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, thereby exerting its anticancer effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-Bromophenyl)-1H-indole-6-carboxylic acid is unique due to its indole structure, which imparts distinct biological activities

Properties

CAS No.

1956325-00-0

Molecular Formula

C15H10BrNO2

Molecular Weight

316.15 g/mol

IUPAC Name

2-(4-bromophenyl)-1H-indole-6-carboxylic acid

InChI

InChI=1S/C15H10BrNO2/c16-12-5-3-9(4-6-12)13-7-10-1-2-11(15(18)19)8-14(10)17-13/h1-8,17H,(H,18,19)

InChI Key

ZMWPYMITNZOOFZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=CC3=C(N2)C=C(C=C3)C(=O)O)Br

Origin of Product

United States

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